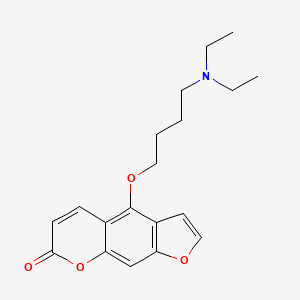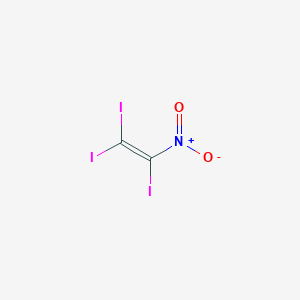
4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one is an organic compound that belongs to the class of cyclohexenones This compound is characterized by the presence of a benzenesulfonyl group, a phenoxymethyl group, and a cyclohexenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyclohexenone core to cyclohexanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The cyclohexenone core can undergo Michael addition reactions, leading to the formation of covalent adducts with nucleophiles. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler cyclohexenone derivative without the benzenesulfonyl and phenoxymethyl groups.
4-(Methylsulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one: Similar structure but with a methylsulfonyl group instead of a benzenesulfonyl group.
Uniqueness
4-(Benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-EN-1-one is unique due to the presence of both benzenesulfonyl and phenoxymethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry.
Properties
CAS No. |
84065-63-4 |
|---|---|
Molecular Formula |
C20H20O4S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-2-methyl-5-(phenoxymethyl)cyclohex-3-en-1-one |
InChI |
InChI=1S/C20H20O4S/c1-15-12-20(25(22,23)18-10-6-3-7-11-18)16(13-19(15)21)14-24-17-8-4-2-5-9-17/h2-12,15-16H,13-14H2,1H3 |
InChI Key |
YJSMTYYXYIKMRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C(CC1=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


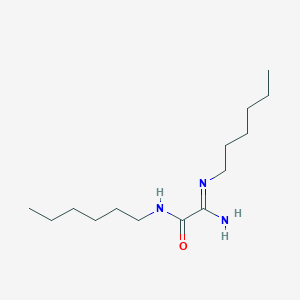
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)


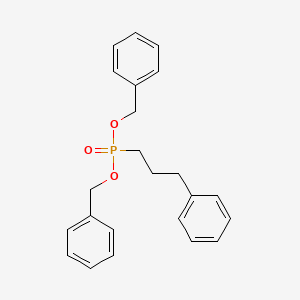
![5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14406497.png)
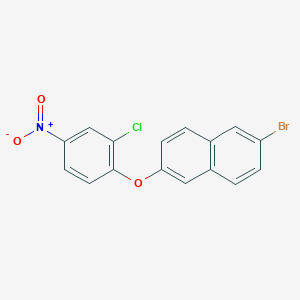
![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)
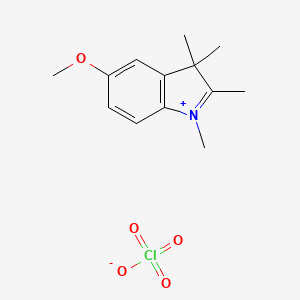
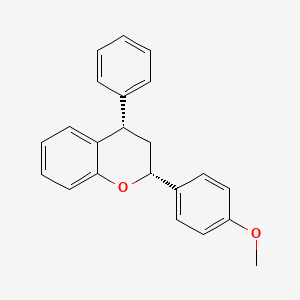
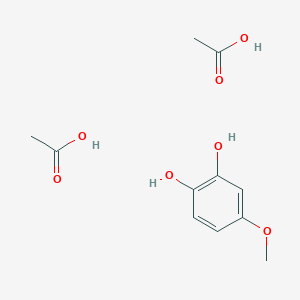
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)
